2-Oxo-2-(phenethylamino)ethyl 2-(methylthio)nicotinate

Description

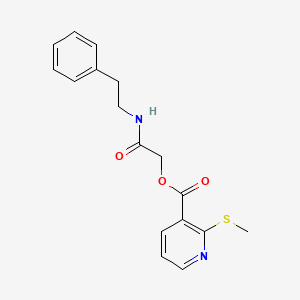

2-Oxo-2-(phenethylamino)ethyl 2-(methylthio)nicotinate is a nicotinic acid derivative characterized by a methylthio-substituted pyridine ring and a phenethylamino-linked oxoethyl ester group. The compound’s ester linkage and sulfur-containing groups may influence solubility, stability, and biological activity, though empirical data are currently lacking.

Properties

CAS No. |

380549-74-6 |

|---|---|

Molecular Formula |

C17H18N2O3S |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C17H18N2O3S/c1-23-16-14(8-5-10-19-16)17(21)22-12-15(20)18-11-9-13-6-3-2-4-7-13/h2-8,10H,9,11-12H2,1H3,(H,18,20) |

InChI Key |

XWXFVIWTVBHQAH-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)OCC(=O)NCCC2=CC=CC=C2 |

solubility |

27.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(phenethylamino)ethyl 2-(methylthio)nicotinate typically involves multiple steps, starting from readily available precursors. One common approach is to react 2-(methylthio)nicotinic acid with 2-Oxo-2-(phenethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(phenethylamino)ethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Derivatives with different nucleophiles attached to the phenethylamino group.

Scientific Research Applications

2-Oxo-2-(phenethylamino)ethyl 2-(methylthio)nicotinate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.

Medicine: Potential therapeutic applications due to its bioactivity. Research is ongoing to determine its efficacy and safety in various medical conditions.

Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-Oxo-2-(phenethylamino)ethyl 2-(methylthio)nicotinate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and other proteins that play a role in cellular processes.

Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs in Agrochemical Context

The compound belongs to a broader class of nicotinate esters with variable substituents. Key analogs include:

(a) 2-Oxo-2-((4-phenylbutan-2-yl)amino)ethyl 2-(methylthio)nicotinate (CAS: 473972-56-4)

- Structural Difference: Replaces the phenethylamino group with a bulkier 4-phenylbutan-2-ylamino substituent.

- Safety data indicate acute toxicity (H302: harmful if swallowed) and environmental hazards (H420: hazardous to the ozone layer) .

(b) Methyl 2-(dimethylamino)-N-(((methylamino)carbonyl)oxy)-2-oxoethanimidothioate (Oxamyl)

- Structural Difference: Features a carbamate group instead of a nicotinate ester, with a dimethylamino substituent.

- Functional Implications : Oxamyl is a systemic carbamate insecticide with acetylcholinesterase inhibition activity. The carbamate group confers rapid biodegradability but higher acute mammalian toxicity (H300: fatal if swallowed) compared to nicotinate esters .

Physicochemical and Hazard Profile Comparison

Notes:

Gaps in Current Knowledge

- No peer-reviewed studies explicitly address the synthesis, bioactivity, or environmental fate of this compound.

- Comparative data on metabolic pathways or receptor binding (e.g., acetylcholinesterase vs. nicotinic acetylcholine receptors) are speculative.

Biological Activity

2-Oxo-2-(phenethylamino)ethyl 2-(methylthio)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- CAS Number : 380549-74-6

This compound features a nicotinic acid derivative with a phenethylamine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study reported that related pyridine compounds demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL .

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 - 12.5 |

| Escherichia coli | 6.25 - 12.5 |

| Candida albicans | 12.5 |

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For instance, derivatives of nicotinic acid have shown effectiveness against various cancer cell lines, indicating a potential role for this compound in cancer therapy .

The biological activity of this compound is believed to involve interaction with specific receptors and enzymes:

- Receptor Interaction : The phenethylamine structure may allow binding to neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzymatic Inhibition : Similar compounds have been shown to inhibit enzymes involved in microbial metabolism, thereby exhibiting antimicrobial effects.

Case Study: Antimicrobial Efficacy

In a comparative study, various derivatives of nicotinic acid were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds with methylthio substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .

Research Findings on Anticancer Activity

A study focusing on the anticancer properties of nicotinic acid derivatives highlighted that certain modifications increased their cytotoxicity against human cancer cell lines. The results showed that modifications similar to those in this compound could significantly enhance therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.